molecular formula C17H16O2 B3096659 (2E)-1-(3-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one CAS No. 1287384-19-3

(2E)-1-(3-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one

Cat. No.: B3096659
CAS No.: 1287384-19-3
M. Wt: 252.31 g/mol
InChI Key: CLSPBKAWZDPJCP-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(3-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is a chemical compound belonging to the class of chalcones. Chalcones are flavonoid-type phenolic phytochemicals, often referred to as ‘open-chain flavonoids’. They are biosynthesized via the shikimate pathway and are known for their diverse biological activities .

Preparation Methods

The synthesis of (2E)-1-(3-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 3-methoxybenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .

Chemical Reactions Analysis

(2E)-1-(3-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one undergoes several types of chemical reactions, including:

Scientific Research Applications

(2E)-1-(3-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-1-(3-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in inflammatory and cancer pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

(2E)-1-(3-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is similar to other chalcones in terms of its chemical structure and biological activities. its unique structural features, such as the presence of methoxy and methyl groups, contribute to its distinct bioactivities. Similar compounds include:

Biological Activity

(2E)-1-(3-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their flavonoid-type structures and are biosynthesized through the shikimate pathway. This article explores the biological activity of this compound, highlighting its anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties.

  • Molecular Formula : C17H16O2
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 1287384-19-3

Synthesis

The synthesis of this compound can be achieved through various methods, with one common approach being the Claisen-Schmidt condensation reaction between 3-methoxybenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent under reflux conditions.

Anticancer Activity

Recent studies have demonstrated that chalcones exhibit potent anticancer properties. Specifically, this compound has shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM)
MDA-MB-231 (Breast Cancer)5.0 - 10.0
HepG2 (Liver Cancer)4.0 - 8.0

In vitro studies indicated that this compound induces apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest . For instance, at concentrations of 10 μM, it enhanced caspase-3 activity significantly, confirming its apoptotic effects.

Anti-inflammatory Properties

Chalcones have been reported to inhibit inflammatory pathways by modulating the activity of various enzymes involved in inflammation. The compound's ability to scavenge free radicals contributes to its anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.

Antimicrobial Activity

This compound has also exhibited antimicrobial properties against a range of pathogens. Studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL

These findings suggest that this chalcone could be explored further as a natural antimicrobial agent .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage and may play a role in its anticancer and anti-inflammatory effects.

Case Studies

  • Anticancer Effects : A study involving the treatment of MDA-MB-231 cells with varying concentrations of this compound revealed dose-dependent inhibition of cell proliferation and induction of apoptosis, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Research : Another investigation assessed the compound's effect on pro-inflammatory cytokines in macrophages, demonstrating a significant reduction in TNF-alpha and IL-6 levels upon treatment with the chalcone.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory processes.
  • Microtubule Destabilization : It has been shown to affect microtubule assembly, which is critical for cancer cell division.

Properties

IUPAC Name

(E)-1-(3-methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-13-6-3-4-7-14(13)10-11-17(18)15-8-5-9-16(12-15)19-2/h3-12H,1-2H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSPBKAWZDPJCP-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(3-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(3-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(2E)-1-(3-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(2E)-1-(3-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
(2E)-1-(3-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
(2E)-1-(3-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.